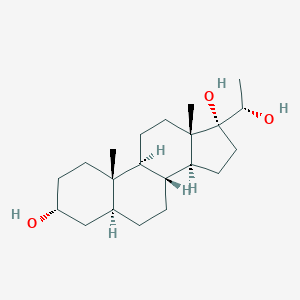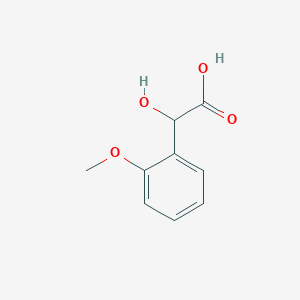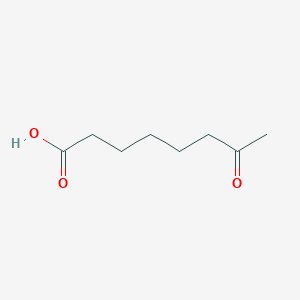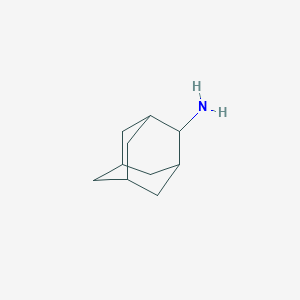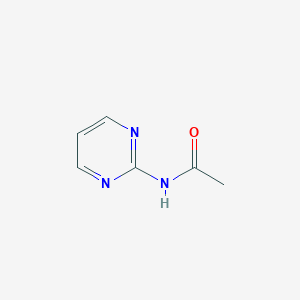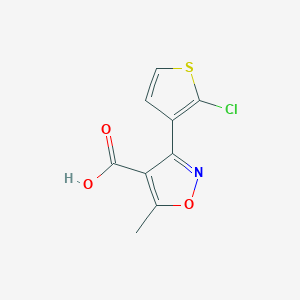
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid (CTMC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTMC is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not fully understood, but studies have shown that the compound can modulate the activity of several signaling pathways in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. The compound has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of research is the development of novel 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies are needed to further elucidate the mechanism of action of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and its effects on various signaling pathways in the brain.
Synthesemethoden
The synthesis of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been achieved using various methods, including the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-chloro-3-thiophenecarboxylic acid with 4,5-dimethylisoxazole in the presence of a base and a coupling agent. The yield of 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in the brain. 3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Eigenschaften
CAS-Nummer |
14483-57-9 |
|---|---|
Produktname |
3-(2-Chloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Molekularformel |
C9H6ClNO3S |
Molekulargewicht |
243.67 g/mol |
IUPAC-Name |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




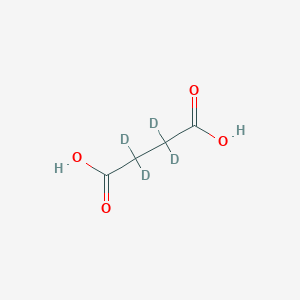
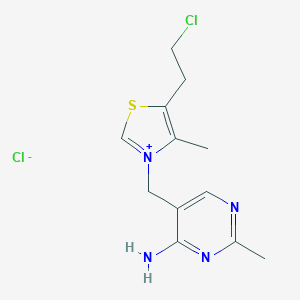
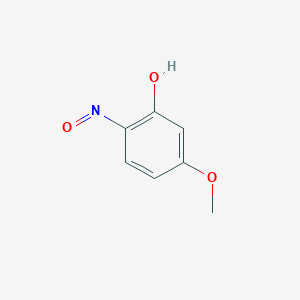
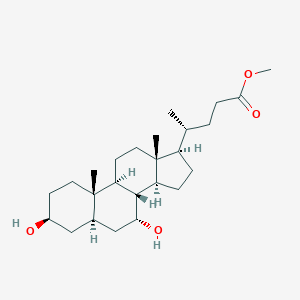

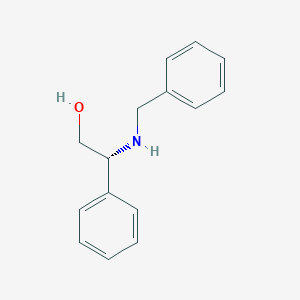
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

